Cas no 1361566-02-0 (Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate)

Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate
-
- Inchi: 1S/C13H9Cl3N2O2/c1-20-13(19)6-4-8(12(17)18-5-6)7-2-3-9(14)11(16)10(7)15/h2-5H,1H3,(H2,17,18)
- InChI Key: LYCMHIHLOJAVMQ-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C1C(N)=NC=C(C(=O)OC)C=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 3
- Complexity: 359
- XLogP3: 3.9
- Topological Polar Surface Area: 65.2
Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013029900-250mg |
Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate |
1361566-02-0 | 97% | 250mg |
504.00 USD | 2021-06-22 | |
Alichem | A013029900-1g |
Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate |
1361566-02-0 | 97% | 1g |
1,504.90 USD | 2021-06-22 | |
Alichem | A013029900-500mg |
Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate |
1361566-02-0 | 97% | 500mg |
790.55 USD | 2021-06-22 |
Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate Related Literature
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
-
4. Book reviews
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate
Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate (CAS No. 1361566-02-0): A Comprehensive Overview
Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate, a compound with the chemical identifier CAS No. 1361566-02-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural motifs, has garnered attention for its potential applications in medicinal chemistry and drug discovery. The molecular framework of this substance includes a nicotinate core substituted with an amino group at the 6-position and a 2,3,4-trichlorophenyl moiety at the 5-position, which imparts distinct electronic and steric properties essential for its biological activity.
The structural composition of Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate is pivotal in determining its pharmacological profile. The presence of the amino group enhances the compound's solubility and reactivity, making it a versatile intermediate in synthetic chemistry. Furthermore, the trichlorophenyl group contributes to its lipophilicity and binding affinity to biological targets. These features collectively make it a valuable candidate for further exploration in the development of novel therapeutic agents.
In recent years, there has been growing interest in nicotinate derivatives due to their demonstrated efficacy in various pharmacological contexts. Nicotinic acid derivatives are well-known for their role in lipid metabolism and cardiovascular health, while nicotinate-based compounds have also shown promise in neuroprotective and anti-inflammatory applications. The specific substitution pattern in Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate positions it as a potential lead compound for further derivatization and optimization.
Recent studies have highlighted the importance of structural diversity in drug discovery programs. The unique combination of functional groups in Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate allows for multiple points of interaction with biological targets. This versatility is particularly advantageous when designing molecules with enhanced selectivity and reduced off-target effects. Researchers have been exploring various synthetic strategies to modify this core structure, aiming to improve its pharmacokinetic properties and therapeutic index.
The synthesis of Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. Key steps include the chlorination of a phenyl ring followed by condensation with malonic acid derivatives. The introduction of the amino group is typically achieved through reductive amination or nucleophilic substitution reactions. These synthetic pathways underscore the compound's feasibility as a building block for more complex molecules.
The biological evaluation of Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate has revealed intriguing preliminary findings. In vitro assays have demonstrated its interaction with nicotinic acetylcholine receptors (nAChRs), suggesting potential applications in central nervous system disorders such as Alzheimer's disease and nicotine addiction. Additionally, preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles upon oral administration.
Advances in computational chemistry have further accelerated the discovery process for compounds like Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate. Molecular modeling techniques allow researchers to predict binding affinities and optimize lead structures before conducting costly wet-lab experiments. These computational approaches have been instrumental in guiding synthetic modifications aimed at improving potency and selectivity.
The development of novel pharmaceutical agents often involves an iterative process of design-synthesize-test-refine. Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate serves as an excellent example of this paradigm. By leveraging structural insights from related compounds and employing modern synthetic methodologies, researchers can rapidly generate libraries of analogs for high-throughput screening.
The future prospects for Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate are promising given its unique structural features and preliminary biological activity. Ongoing research aims to elucidate its mechanism of action and explore new therapeutic indications. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive further innovation in this area.
1361566-02-0 (Methyl 6-amino-5-(2,3,4-trichlorophenyl)nicotinate) Related Products
- 2228845-62-1(3-(aminomethyl)-3-(4-methylpyrimidin-5-yl)cyclobutan-1-ol)
- 1368652-66-7(1H-Pyrazole-3-carboxylic acid, 1,5-dimethyl-4-phenyl-)
- 898360-95-7(N'-cyclohexyl-N-(2,5-dimethylphenyl)ethanediamide)
- 2172163-44-7(5-(butane-1-sulfonyl)-1-(cyclobutylmethyl)-1H-pyrazole-4-carbaldehyde)
- 91298-74-7((1S)-2-Methoxy-1-phenylethylamine)
- 104436-90-0(Tert-butyl 3-methoxy-4-methylbenzoate)
- 1806318-76-2(Ethyl 3,6-bis(trifluoromethyl)picolinate)
- 1306606-16-5(Quinoline, 1,2,3,4-tetrahydro-2-(1H-pyrazol-4-yl)-)
- 13481-25-9(Pyrazine-2,3-dicarbonitrile)
- 1354952-56-9(1-(1-amino-2-methylpropan-2-yl)sulfanyl-4-bromobenzene)




